molecular formula C7H7BrO3 B13710465 3-Bromo-5-methoxy-1,2-benzenediol

3-Bromo-5-methoxy-1,2-benzenediol

Cat. No.: B13710465
M. Wt: 219.03 g/mol
InChI Key: PXWXSXGJCYJIEA-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7BrO3 It is a derivative of benzenediol, where the benzene ring is substituted with a bromine atom at the 3rd position and a methoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-1,2-benzenediol typically involves the bromination of 5-methoxy-1,2-benzenediol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-methoxy-1,2-benzenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit pro-inflammatory responses by preventing the production of reactive oxygen species (ROS) and downregulating the NF-κB pathway. This inhibition reduces the expression of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1,2-benzenediol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-Bromo-1,2-benzenediol: Lacks the methoxy group, leading to different solubility and reactivity.

    5-Methoxy-1,2-benzenediol:

Uniqueness

3-Bromo-5-methoxy-1,2-benzenediol is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

3-bromo-5-methoxybenzene-1,2-diol

InChI

InChI=1S/C7H7BrO3/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3

InChI Key

PXWXSXGJCYJIEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)O

Origin of Product

United States

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